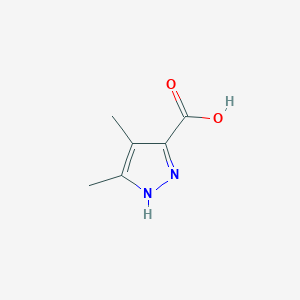

3,4-Dimethyl-1H-pyrazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-3-4(2)7-8-5(3)6(9)10/h1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZZLPLGTZFNST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349122 | |

| Record name | 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89831-40-3 | |

| Record name | 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid

CAS Number: 89831-40-3

This technical guide provides a comprehensive overview of 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid, including its physicochemical properties, a plausible synthetic route, predicted spectral data, and a summary of the biological context of pyrazole carboxylic acids for researchers, scientists, and drug development professionals.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 89831-40-3 | [1][2][3] |

| Molecular Formula | C₆H₈N₂O₂ | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | ≥95% | |

| Storage Conditions | 2-8°C, sealed in a dry environment | [1] |

| Melting Point | Data not available. For comparison, 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid has a melting point of 206-213 °C and 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid has a melting point of 170-176 °C. | |

| Solubility | Data not available. |

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on the well-established Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

A potential precursor for this synthesis is a 2,3-dimethyl-1,3-dioxo-ester, which would react with hydrazine to form the desired pyrazole ring. The subsequent hydrolysis of the ester would yield the final carboxylic acid.

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for this compound.

Representative Experimental Protocol (Hypothetical)

Disclaimer: The following protocol is a representative procedure based on general methods for pyrazole synthesis and has not been experimentally validated for this specific compound.

Objective: To synthesize this compound.

Materials:

-

Ethyl 2,3-dimethyl-1,3-dioxobutanoate (1.0 eq)

-

Hydrazine hydrate (1.1 eq)

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Pyrazole Ring Formation:

-

Dissolve ethyl 2,3-dimethyl-1,3-dioxobutanoate in ethanol in a round-bottom flask.

-

Add hydrazine hydrate dropwise to the solution at room temperature.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate.

-

-

Ester Hydrolysis:

-

Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution.

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and acidify with concentrated HCl to a pH of approximately 2-3.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

-

Spectral Data (Predicted)

No experimental spectral data for this compound was found in the searched literature. The following tables provide predicted spectral characteristics based on the compound's structure and data from similar pyrazole derivatives.

Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet | 1H | COOH |

| ~2.4 | Singlet | 3H | CH₃ at C4 |

| ~2.2 | Singlet | 3H | CH₃ at C3 |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (Carboxylic acid) |

| ~148 | C5 (pyrazole ring) |

| ~140 | C3 (pyrazole ring) |

| ~115 | C4 (pyrazole ring) |

| ~12 | CH₃ at C4 |

| ~10 | CH₃ at C3 |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| ~3200 | N-H stretch |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600 | C=N stretch |

| ~1450, ~1370 | C-H bend |

Biological Context and Applications

General Biological Activities of Pyrazole Carboxylic Acid Derivatives:

-

Anti-inflammatory: Some pyrazole derivatives act as inhibitors of enzymes like cyclooxygenase (COX), which are involved in the inflammatory response.

-

Anticancer: Certain pyrazole compounds have shown cytotoxic activity against various cancer cell lines.

-

Antimicrobial: The pyrazole nucleus is present in some antifungal and antibacterial agents.

-

Agrochemicals: Pyrazole carboxamides are a significant class of fungicides used in agriculture.

Caption: Applications of the pyrazole carboxylic acid scaffold.

References

Technical Guide: Determination of the Molecular Weight of 3,4-Dimethyl-1H-pyrazole-5-carboxylic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed methodology for the calculation of the molecular weight of 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid, a compound of interest in various research and development fields.

Introduction

This compound is a heterocyclic organic compound. Accurate determination of its molecular weight is fundamental for a range of scientific applications, including quantitative analysis, stoichiometry of chemical reactions, and formulation development in the pharmaceutical and agrochemical industries. This guide outlines the systematic approach to calculating this crucial physical property based on the compound's molecular formula and the standard atomic weights of its constituent elements.

Molecular Formula

The established molecular formula for this compound is C6H8N2O2[1]. This formula indicates that each molecule of the compound is composed of six carbon atoms, eight hydrogen atoms, two nitrogen atoms, and two oxygen atoms.

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of all atoms in its molecular formula. The standard atomic weights of the constituent elements are used for this calculation.

The standard atomic weights for the elements present in this compound are as follows:

| Element | Symbol | Standard Atomic Weight ( g/mol ) |

| Carbon | C | 12.011[2][3][4][5] |

| Hydrogen | H | 1.008[6][7][8][9][10] |

| Nitrogen | N | 14.007[11][12][13][14][15] |

| Oxygen | O | 15.999[16][17][18][19][20] |

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results. The calculated molecular weight for this compound is approximately 140.14 g/mol [1].

| Constituent Element | Symbol | Number of Atoms | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 6 | 12.011 | 72.066 |

| Hydrogen | H | 8 | 1.008 | 8.064 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total Molecular Weight | 140.142 |

Experimental Protocols

The determination of the molecular weight of a pure chemical substance like this compound is a computational process based on its elemental composition, as detailed above. For experimental verification, techniques such as mass spectrometry could be employed. A typical protocol would involve:

-

Sample Preparation: Dissolving a pure sample of the compound in a suitable volatile solvent.

-

Instrumentation: Introducing the sample into a mass spectrometer (e.g., Electrospray Ionization Mass Spectrometry - ESI-MS).

-

Analysis: Ionizing the molecules and separating them based on their mass-to-charge ratio (m/z).

-

Data Interpretation: Identifying the peak corresponding to the molecular ion to confirm the calculated molecular weight.

Visualization of Workflow

The logical workflow for the calculation of the molecular weight is illustrated in the following diagram.

Caption: Workflow for calculating the molecular weight of a chemical compound.

Conclusion

The molecular weight of this compound is a key parameter derived from its molecular formula, C6H8N2O2. Based on the standard atomic weights of its constituent elements, the calculated molecular weight is 140.142 g/mol . This value is fundamental for any quantitative work involving this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. byjus.com [byjus.com]

- 3. Atomic/Molar mass [westfield.ma.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. quora.com [quora.com]

- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 14. Nitrogen - Wikipedia [en.wikipedia.org]

- 15. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 16. princeton.edu [princeton.edu]

- 17. Oxygen - Wikipedia [en.wikipedia.org]

- 18. youtube.com [youtube.com]

- 19. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 20. Oxygen, atomic [webbook.nist.gov]

In-Depth Technical Guide: Physical Properties of 3,4-Dimethyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid (CAS No: 89831-40-3). Due to the limited availability of experimentally determined data for this specific isomer, this guide also includes detailed, generalized experimental protocols for determining key physical characteristics of pyrazole carboxylic acids.

Core Physical and Chemical Data

| Property | Value | Source(s) |

| CAS Number | 89831-40-3 | [1] |

| Molecular Formula | C6H8N2O2 | [1][2] |

| Molecular Weight | 140.14 g/mol | [2] |

| Physical Form | Solid | |

| Purity | 95% - 97% | [1][2] |

| Storage Temperature | 2-8 °C (Sealed in dry conditions) | [1] |

| InChI | 1S/C6H8N2O2/c1-3-4(2)7-8-5(3)6(9)10/h1-2H3,(H,7,8)(H,9,10) | |

| InChI Key | URZZLPLGTZFNST-UHFFFAOYSA-N | |

| SMILES | CC1=NNC(C(O)=O)=C1C | [1] |

Experimental Protocols

Given the absence of specific experimental data for this compound, the following sections detail standardized methodologies for determining the primary physical properties of pyrazole carboxylic acids.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to lower and broaden the melting range.[3][4]

Methodology: Capillary Method using a Mel-Temp Apparatus

-

Sample Preparation: A small amount of the solid this compound is finely crushed into a powder. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample into the closed end to a height of 2-3 mm.[3]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a Mel-Temp apparatus. A thermometer is inserted into the designated well to monitor the temperature of the block.

-

Approximate Melting Point Determination: The heating rate is initially set to a rapid increase (5-10 °C per minute) to quickly determine an approximate melting range.[3]

-

Accurate Melting Point Determination: The apparatus is allowed to cool to at least 20 °C below the approximate melting point. A fresh sample is used, and the temperature is raised slowly, at a rate of approximately 2 °C per minute, as it approaches the expected melting point.[3]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.

Solubility Profile

The solubility of a compound provides insights into its polarity and potential for formulation. For a carboxylic acid, solubility is typically tested in a range of solvents of varying polarity and pH.

Methodology: Qualitative Solubility Testing

-

General Procedure: In a small test tube, approximately 0.1 g of solid this compound is added to 3 mL of the test solvent. The mixture is agitated vigorously. If the solid dissolves, it is recorded as soluble. If it does not dissolve at room temperature, the mixture can be gently warmed.[5]

-

Solvent Series:

-

Water: Solubility in water indicates a relatively polar compound. The pH of the resulting solution should be tested with pH paper; a pH of 4 or lower is indicative of a carboxylic acid.[6]

-

5% Sodium Hydroxide (NaOH) Solution: Carboxylic acids react with strong bases like NaOH to form water-soluble salts. If the compound is insoluble in water but soluble in 5% NaOH, it is likely an acid.[5][6]

-

5% Sodium Bicarbonate (NaHCO3) Solution: Carboxylic acids are generally acidic enough to react with a weak base like sodium bicarbonate, producing carbon dioxide gas (effervescence) and a soluble sodium salt. This test helps to distinguish carboxylic acids from less acidic phenols.[5][6][7]

-

5% Hydrochloric Acid (HCl) Solution: This test is used to identify basic compounds, such as amines. Carboxylic acids are expected to be insoluble in acidic solutions.[6]

-

Organic Solvents: Solubility in solvents like ethanol, methanol, and acetone should also be assessed to establish a broader solubility profile.

-

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. The pKa of the parent pyrazole is approximately 2.52.[8]

Methodology: Potentiometric Titration

-

Sample Preparation: A precise weight of this compound is dissolved in a known volume of deionized water or a water/co-solvent mixture (e.g., water/ethanol) if solubility is low.

-

Titration Setup: A calibrated pH meter is submerged in the solution, which is continuously stirred. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of inflection on the curve. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Potential Biological Activities and Research Workflow

While specific signaling pathways for this compound are not documented, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[9][10]

Caption: General biological activities associated with the pyrazole scaffold.

The synthesis and characterization of a novel compound like this compound typically follows a structured workflow to ensure its identity and purity.[11][12]

Caption: General workflow for the synthesis and characterization of an organic compound.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. calpaclab.com [calpaclab.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. is.muni.cz [is.muni.cz]

- 6. www1.udel.edu [www1.udel.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Organic synthesis - Wikipedia [en.wikipedia.org]

- 12. biotage.com [biotage.com]

An In-depth Technical Guide on the Solubility of 3,4-Dimethyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available solubility data and experimental protocols relevant to 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid and related pyrazole derivatives. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide also furnishes detailed methodologies for solubility determination and contextualizes the importance of such data within drug development by exploring relevant biological pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of pyrazole-based compounds.

Introduction to this compound

Pyrazole carboxylic acid derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] this compound, a member of this family, holds potential as a scaffold in medicinal chemistry. Understanding its physicochemical properties, particularly solubility, is crucial for its development as a therapeutic agent, as solubility directly impacts bioavailability and formulation strategies.[3]

Solubility Data

Table 1: Qualitative Solubility of Related Pyrazole Compounds

| Compound Name | Solvent | Solubility Description | Reference |

| 4-chloro-1H-pyrazole-3-carboxylic acid | Water | Soluble | [4] |

| 4-bromo-1H-pyrazole-3-carboxylic acid | Water | Soluble | [4] |

| 2-pyrrolecarboxylic acid (PYC) | Water | Insoluble | [4] |

Experimental Protocols for Solubility Determination

For poorly soluble compounds like many pyrazole derivatives, the accurate determination of solubility is paramount. The shake-flask method is a widely used and reliable technique for determining the thermodynamic equilibrium solubility of such compounds.[5]

Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of a compound in a specific solvent system.

Materials:

-

The compound of interest (e.g., this compound)

-

Selected solvent (e.g., water, ethanol, DMSO, buffer solutions at various pH)

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate pore size)

-

High-performance liquid chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of the compound to a known volume of the solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the container in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (typically 24-72 hours) to allow it to reach equilibrium. The time required for equilibration should be determined empirically.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the sample to further separate the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining solid particles. The filter material should be compatible with the solvent and not adsorb the solute.

-

Quantification: Dilute the filtered solution to a suitable concentration and analyze it using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

-

Data Analysis: The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the given temperature. The experiment should be performed in triplicate to ensure reproducibility.

References

Structural Elucidation of 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid: A Technical Guide

For Immediate Release

This whitepaper provides a comprehensive technical guide to the structural elucidation of 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid (CAS No: 89831-40-3), a key heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a consolidated resource of its structural and spectroscopic properties. While specific experimental data for this compound is not widely published, this guide synthesizes information from related pyrazole derivatives to provide a robust framework for its characterization.

Chemical Structure and Properties

This compound possesses a central pyrazole ring substituted with two methyl groups at positions 3 and 4, and a carboxylic acid group at position 5. The presence of both acidic (carboxylic acid) and basic (pyrazole nitrogens) functionalities, along with the substituted aromatic ring, makes it a versatile scaffold for the synthesis of a wide range of bioactive molecules.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 89831-40-3 |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| Physical Form | Solid[1] |

| Storage Temperature | 2-8°C, sealed in dry conditions[1] |

| Purity (Typical) | ≥95%[2] |

Synthesis and Experimental Protocols

A general workflow for such a synthesis is outlined below. This process is illustrative and would require optimization for the specific target molecule.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 3,4,5-Trimethyl-1H-pyrazole

-

To a stirred solution of 3-methyl-2,4-pentanedione in a suitable solvent (e.g., ethanol), add an equimolar amount of hydrazine hydrate dropwise at room temperature.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 3,4,5-trimethyl-1H-pyrazole.

Step 2: Oxidation to this compound

-

Dissolve the 3,4,5-trimethyl-1H-pyrazole intermediate in an appropriate solvent (e.g., aqueous pyridine or a mixture of t-butanol and water).

-

Add a strong oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise to the solution while maintaining the temperature.

-

Stir the reaction mixture at an elevated temperature until the starting material is consumed (monitored by TLC).

-

After the reaction is complete, quench the excess oxidizing agent (e.g., with sodium bisulfite).

-

Filter the mixture to remove manganese dioxide, and acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Spectroscopic Data and Structural Elucidation

While a complete set of authenticated spectra for this compound is not publicly available, the following tables summarize the expected spectroscopic characteristics based on the analysis of structurally similar pyrazole derivatives.

Table 2: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Notes |

| N-H | 12.0 - 13.0 | br s | The chemical shift of the N-H proton can be highly variable and may be broadened due to tautomerism and hydrogen bonding. |

| C3-CH₃ | 2.2 - 2.5 | s | |

| C4-CH₃ | 2.0 - 2.3 | s | |

| COOH | 12.0 - 14.0 | br s | The carboxylic acid proton signal is often broad and may exchange with residual water in the solvent. |

Table 3: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |

| C=O (Carboxylic Acid) | 160 - 170 |

| C5 | 140 - 150 |

| C3 | 145 - 155 |

| C4 | 110 - 120 |

| C3-CH₃ | 10 - 15 |

| C4-CH₃ | 8 - 12 |

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| N-H (Pyrazole) | 3100 - 3300 | Broad, Medium |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=N (Pyrazole Ring) | 1550 - 1620 | Medium |

| C-H (Methyl) | 2850 - 3000 | Medium |

Table 5: Predicted Mass Spectrometry (MS) Data

| Ion | m/z (Predicted) | Fragmentation Pathway |

| [M]⁺ | 140 | Molecular Ion |

| [M-H₂O]⁺ | 122 | Loss of water from the carboxylic acid |

| [M-COOH]⁺ | 95 | Loss of the carboxylic acid group |

Logical Relationships in Structural Analysis

The structural elucidation of this compound follows a logical workflow that integrates various analytical techniques.

Conclusion

References

The Multifaceted Biological Activities of Pyrazole Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives, particularly those bearing a carboxylic acid moiety, have demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of pyrazole carboxylic acid derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Pyrazole carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The anticancer efficacy of various pyrazole carboxylic acid derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of representative data is presented below.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole-3-carboxylic acid derivatives | MCF-7 (Breast) | 0.46 ± 0.04 | [1] |

| HT-29 (Colon) | 2.12 | [2] | |

| HCT116 (Colon) | 0.39 ± 0.06 | [1] | |

| A549 (Lung) | 26 | [1] | |

| U251 (Glioblastoma) | 11.9 | [3] | |

| AsPC-1 (Pancreatic) | 16.8 | [3] | |

| Pyrazole-4-carboxylic acid derivatives | WM266.4 (Melanoma) | 0.12 | [4] |

| MCF-7 (Breast) | 0.16 | [4] | |

| Pyrazole-5-carboxylic acid derivatives | MCF-7 (Breast) | 0.83 - 1.81 | [1] |

| A549 (Lung) | 0.83 - 1.81 | [1] | |

| HeLa (Cervical) | 0.83 - 1.81 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[5][6][7]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Pyrazole carboxylic acid derivative (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole carboxylic acid derivative in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5]

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways in Anticancer Activity

The anticancer effects of pyrazole carboxylic acid derivatives are often attributed to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and apoptosis.

Many pyrazole carboxylic acid derivatives function as inhibitors of protein kinases, which are key regulators of cellular signaling pathways.[8][9] Aberrant kinase activity is a hallmark of many cancers.

Caption: Inhibition of various protein kinases by pyrazole carboxylic acid derivatives.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[10][11][12] Its overexpression or mutation is common in many cancers. Pyrazole derivatives have been shown to inhibit EGFR signaling.

Caption: Inhibition of the EGFR signaling pathway by pyrazole carboxylic acid derivatives.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents, including pyrazole derivatives, exert their effects by inducing apoptosis.[13][14][15][16][17]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mc.minia.edu.eg [mc.minia.edu.eg]

- 3. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. sid.ir [sid.ir]

- 6. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Small-Molecule Inhibitors of Protein Kinases in the Treatment of Human Cancer - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. rjpbcs.com [rjpbcs.com]

- 13. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 15. researchgate.net [researchgate.net]

- 16. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Scaffold: A Technical Guide to the Fundamental Chemistry of Pyrazole Ring Synthesis

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery. Its remarkable versatility and ability to serve as a pharmacophore in a wide array of biologically active compounds have cemented its status as a "privileged scaffold." This technical guide provides an in-depth exploration of the fundamental chemical principles and synthetic methodologies for constructing the pyrazole ring, with a focus on core reactions, experimental protocols, and their relevance in the development of targeted therapeutics.

Core Synthetic Methodologies for the Pyrazole Ring

The construction of the pyrazole ring can be achieved through several robust and versatile synthetic strategies. The most fundamental and widely employed methods involve the condensation of a binucleophilic hydrazine derivative with a 1,3-dielectrophilic species.

The Knorr Pyrazole Synthesis: A Classic Condensation

First reported by Ludwig Knorr in 1883, this reaction remains a primary method for pyrazole synthesis. It involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

A critical aspect of the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to two regioisomeric products. This selectivity is influenced by steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction pH.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Properties of Substituted Pyrazoles

Substituted pyrazoles are a cornerstone in medicinal chemistry and materials science, valued for their wide range of biological activities and unique photophysical properties.[1] A thorough spectroscopic analysis is essential to confirm their synthesis, elucidate their structure, and understand their electronic properties. This guide provides a detailed overview of the key spectroscopic techniques used in the characterization of substituted pyrazole compounds.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λmax) can be used to confirm the presence of the pyrazole chromophore and any conjugated systems.[2] The electronic spectra of pyrazole derivatives are influenced by the nature and position of substituents on the pyrazole ring.

Data Presentation: UV-Vis Spectroscopy

| Compound/Substituent Type | Typical λmax (nm) | Electronic Transition | Notes |

| Simple Alkyl Pyrazoles | 210-230 | π → π | Absorption is in the deep UV region. |

| Phenyl-substituted Pyrazoles | 240-280 | π → π | Increased conjugation with the phenyl ring shifts λmax to longer wavelengths (bathochromic shift).[3] |

| Pyrazoles with Azo Groups | 320-380 | n → π* and π → π | The azo group acts as a chromophore, resulting in absorption in the visible region.[4] |

| Pyrazoles with Nitro Groups | 270-320 | n → π and π → π* | The nitro group is an auxochrome and extends the conjugation. |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation : Prepare a dilute solution of the pyrazole derivative in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) with a known concentration, typically in the range of 10⁻⁵ to 10⁻⁶ M.[2]

-

Data Acquisition : Record the UV-Vis absorption spectrum over a specific wavelength range (e.g., 200-400 nm) using a double-beam spectrophotometer.[2] A solvent blank should be used as a reference.

-

Data Analysis : Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2]

Data Presentation: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Typical Frequency (cm⁻¹) | Intensity |

| N-H (on pyrazole ring) | Stretch | 3100 - 3500 | Broad |

| C-H (aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (aliphatic) | Stretch | 2850 - 3000 | Medium |

| C=N (pyrazole ring) | Stretch | 1560 - 1600 | Medium-Strong |

| C=C (pyrazole ring) | Stretch | 1400 - 1500 | Medium-Strong |

| C=O (e.g., ester or ketone) | Stretch | 1700 - 1750 | Strong |

| N-O (nitro group) | Asymmetric & Symmetric Stretch | 1500 - 1560 & 1300 - 1360 | Strong |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation :

-

Data Acquisition : Place the sample in the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[2]

-

Data Analysis : Identify the characteristic absorption bands and assign them to specific functional groups.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation. It provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. The chemical shifts of protons on the pyrazole ring are influenced by the electronic effects of the substituents.

| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-H | 10.0 - 14.0 | Broad singlet | Chemical shift is concentration and solvent dependent; can be exchanged with D₂O. |

| H-3 | 7.5 - 8.5 | Singlet or doublet | Downfield shift due to the proximity of the electronegative nitrogen atom. |

| H-4 | 6.0 - 7.0 | Singlet or triplet | Generally the most upfield of the ring protons.[1] |

| H-5 | 7.0 - 8.0 | Singlet or doublet | Chemical shift is sensitive to substituents at the N1 and C5 positions. |

| Protons on Substituents | Variable | Dependent on structure | e.g., CH₃ at C3 or C5 is typically around 2.2-2.5 ppm.[1] |

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. The chemical shifts of the pyrazole ring carbons are also sensitive to substituent effects.[5]

| Carbon Position | Typical Chemical Shift (δ, ppm) | Notes | | :--- | :--- | :--- | :--- | | C-3 | 135 - 155 | The chemical shift is highly dependent on the substituent at this position.[5] | | C-4 | 100 - 115 | Typically the most upfield of the ring carbons. | | C-5 | 125 - 145 | Influenced by tautomerism and substituents at N1 and C5.[5] | | Carbons on Substituents | Variable | Dependent on structure | |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the pyrazole derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and typically 16-32 scans.[1]

-

¹³C NMR : Acquire the spectrum with a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[1]

-

-

Data Analysis : Process the Free Induction Decay (FID) using Fourier transformation. Integrate the ¹H NMR signals to determine proton ratios and analyze coupling patterns to deduce connectivity. Assign signals in both ¹H and ¹³C spectra to the respective nuclei in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern provides valuable information about the structure of the molecule.

Data Presentation: Common Fragmentation Patterns

The fragmentation of pyrazoles often involves two main processes: the expulsion of HCN and the loss of N₂.[6]

| Ion | Formation Mechanism | Notes |

| [M]⁺• | Molecular ion | Its intensity depends on the stability of the compound. |

| [M-H]⁺ | Loss of a hydrogen radical | Common for N-unsubstituted pyrazoles. |

| [M-HCN]⁺• | Loss of hydrogen cyanide from the molecular ion | A characteristic fragmentation for many nitrogen heterocycles.[6] |

| [M-H-N₂]⁺ | Loss of dinitrogen from the [M-H]⁺ ion | Leads to the formation of a cyclopropenyl-like cation.[6] |

| [M-Substituent]⁺ | Loss of a substituent group | The stability of the resulting fragment ion will influence the intensity of this peak. |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer via direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization : Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis : Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to confirm the structure of the substituted pyrazole.

Visualizations

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of substituted pyrazoles.

Structure-Property Relationship Logic

Caption: Influence of substituents on spectroscopic properties of pyrazoles.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BiblioBoard [openresearchlibrary.org]

A Deep Dive into the Theoretical Landscape of Pyrazole Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of pyrazole derivatives, a class of heterocyclic compounds of significant interest in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the structure-activity relationships, reaction mechanisms, and biological interactions of these versatile molecules. Through a synthesis of recent literature, this guide details the application of quantum chemical calculations, molecular modeling techniques, and spectroscopic analysis in elucidating the properties of pyrazole derivatives, with a focus on their therapeutic potential.

Introduction to Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their unique structural and electronic properties make them a privileged scaffold in medicinal chemistry.[1][2] Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and antioxidant effects.[1][2][3][4][5] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of their physicochemical and biological properties.[6][7] This guide explores the theoretical underpinnings that govern these properties and drive the rational design of novel pyrazole-based compounds.

Theoretical and Computational Methodologies

A variety of computational techniques are instrumental in understanding the behavior of pyrazole derivatives at the molecular level. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a cornerstone of theoretical studies on pyrazole derivatives.[8][9][10][11][12][13] DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[9][12] These calculations are crucial for understanding the reactivity and stability of pyrazole compounds. For instance, the B3LYP functional with the 6-31G(d,p) or 6-311++G(d,p) basis sets is commonly employed to achieve a balance between accuracy and computational cost.[5][9][12] Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra.[14]

Molecular Modeling Techniques

Molecular modeling encompasses a range of methods used to simulate and predict the interactions of pyrazole derivatives with biological targets.

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode of interaction.[15][16][17][18][19] Docking studies have been successfully used to identify key interactions between pyrazole derivatives and various enzymes and receptors, such as RET kinase, carbonic anhydrase, and cyclooxygenase-2 (COX-2).[15][18][20]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity.[15] Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate contour maps that highlight the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence activity.[15]

-

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of binding stability and conformational changes.[8][15] These simulations are valuable for validating docking results and understanding the flexibility of both the ligand and the protein.

Key Experimental Protocols

The theoretical studies of pyrazole derivatives are often complemented and validated by experimental work. Below are detailed methodologies for key experiments frequently cited in the literature.

General Synthesis of Pyrazole Derivatives

A common synthetic route to pyrazole derivatives involves the Claisen-Schmidt condensation of an appropriate aldehyde with an acetophenone derivative to form a chalcone, followed by cyclization with a hydrazine derivative.[20][21][22]

Protocol for the Synthesis of 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles:

-

Chalcone Synthesis: A mixture of an appropriate acetophenone (0.007 mol) and benzaldehyde (0.007 mol) is stirred in ethanol. An aqueous solution of sodium hydroxide (60%) is added dropwise, and the mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the chalcone.[20]

-

Pyrazole Synthesis: The synthesized chalcone (0.007 mol) and thiosemicarbazide (0.014 mol) are refluxed in ethanol until completely dissolved. A solution of potassium hydroxide (0.014 mol) in ethanol is then added dropwise. The reaction mixture is refluxed for an additional 18 hours. After cooling to room temperature, the mixture is stirred for 4 hours and then refrigerated overnight. The precipitate is filtered and recrystallized from ethanol to obtain the final pyrazole derivative.[20]

Spectroscopic Characterization

The synthesized pyrazole derivatives are characterized using various spectroscopic techniques to confirm their structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a suitable deuterated solvent like DMSO-d6 or CDCl3. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[22][23]

-

Infrared (IR) Spectroscopy: FT-IR spectra are typically recorded using KBr pellets. The spectra are used to identify characteristic functional groups present in the molecule.[22]

-

Mass Spectrometry (MS): Mass spectra are obtained to determine the molecular weight of the synthesized compounds.[22]

In Vitro Biological Activity Assays

The biological activity of pyrazole derivatives is assessed using various in vitro assays.

Protocol for In Vitro Anti-inflammatory Activity (Protein Denaturation Inhibition):

-

A reaction mixture (0.5 mL) containing 0.45 mL of bovine serum albumin (5% w/v aqueous solution) and 0.05 mL of the test compound (at various concentrations) is prepared.

-

The pH of the mixture is adjusted to 6.3 using 1N HCl.

-

The samples are incubated at 37°C for 20 minutes and then heated at 57°C for 3 minutes.

-

After cooling, 2.5 mL of phosphate buffer saline (pH 6.3) is added to each sample.

-

The absorbance is measured spectrophotometrically at 416 nm.

-

Diclofenac sodium is used as the reference drug. The percentage inhibition of protein denaturation is calculated.[18]

Quantitative Data Summary

The following tables summarize key quantitative data from theoretical and experimental studies of pyrazole derivatives.

Table 1: Calculated Quantum Chemical Properties of Pyrazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Pyrazole | -6.78 | -0.12 | 6.66 | 2.21 |

| 3,5-dimethylpyrazole | -6.45 | 0.15 | 6.60 | 2.45 |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | -6.23 | -1.89 | 4.34 | 3.57 |

| Compound 4c (from AIP Conf. Proc. 2364) | -5.60 | -2.46 | 3.14 | Not Reported |

Data compiled from various DFT studies.[10][12]

Table 2: In Vitro Biological Activity of Selected Pyrazole Derivatives

| Compound | Target | IC50 (µM) or % Inhibition | Reference |

| Compound 25 (RET Kinase Inhibitor) | RET Kinase | 0.0158 (pIC50 = 8.8) | [15] |

| Compound 4d (Anticancer) | MCF-7 cell line | 3.03 µg/mL | [24] |

| Compound 7b (Antibacterial) | S. aureus | Moderate activity | [3][4] |

| Compound 8b (Antibacterial) | S. aureus | Moderate activity | [3][4] |

| Compound 6b (Anti-inflammatory) | Carrageenan-induced paw edema | 89.57% inhibition | [21] |

| Compound 6k (COX-2 Inhibitor) | COX-2 | ED50 = 0.8575 mmol/kg | [25] |

| Compounds 5b, 5c, 6e (Antioxidant) | DPPH Scavenging | Significant activity | [22] |

Logical and Experimental Workflows

Visual representations of workflows and relationships are crucial for understanding the complex processes in theoretical and experimental studies of pyrazole derivatives.

Caption: General experimental workflow for the synthesis, characterization, and evaluation of pyrazole derivatives.

Caption: A typical workflow for computational studies of pyrazole derivatives.

Caption: Logical relationship in Structure-Activity Relationship (SAR) studies of pyrazoles.

Conclusion

The theoretical and computational study of pyrazole derivatives is a dynamic and rapidly evolving field. The integration of quantum chemical calculations, molecular modeling, and experimental validation provides a powerful paradigm for the discovery and development of novel therapeutic agents and functional materials. This guide has provided an overview of the core methodologies, key findings, and logical workflows that underpin research in this area. It is anticipated that the continued application and refinement of these theoretical approaches will accelerate the translation of promising pyrazole-based compounds from the laboratory to clinical and industrial applications.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. science.su.edu.krd [science.su.edu.krd]

- 10. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. researchgate.net [researchgate.net]

- 15. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4-Dimethyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a three-stage process, commencing with the preparation of the key precursor, 3-methyl-2,4-pentanedione, followed by the formation of the pyrazole ring to yield 3,4,5-trimethyl-1H-pyrazole, and culminating in the selective oxidation to the target carboxylic acid.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a robust three-step sequence. The overall workflow is depicted below.

Applications of Pyrazole Compounds in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile chemical nature allows for diverse substitutions, leading to a broad spectrum of biological activities. This document provides detailed application notes and experimental protocols for key therapeutic areas where pyrazole compounds have shown significant promise, including oncology, inflammation, and infectious diseases.

I. Anticancer Applications

Pyrazole derivatives have emerged as potent anticancer agents by targeting various critical pathways involved in tumor growth, proliferation, and survival. Key targets include protein kinases such as Aurora A kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Application Note: Pyrazole Derivatives as Kinase Inhibitors

Many pyrazole-containing compounds exhibit significant inhibitory activity against various protein kinases that are often dysregulated in cancer. For instance, certain pyrazole derivatives have been identified as potent inhibitors of Aurora A kinase, a key regulator of mitosis, and VEGFR-2, a critical mediator of angiogenesis. The inhibition of these kinases can lead to cell cycle arrest, apoptosis, and suppression of tumor growth.

Table 1: In Vitro Anticancer and Kinase Inhibitory Activities of Representative Pyrazole Compounds

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Kinase Target | Kinase Inhibition IC50 (µM) | Reference |

| C5 | MCF-7 | Antiproliferative | 0.08 | EGFR | 0.07 | [1] |

| Compound 243 | HCT116 | Antiproliferative | 0.39 | Aurora-A | 0.16 ± 0.03 | [2] |

| Compound 243 | MCF-7 | Antiproliferative | 0.46 | Aurora-A | 0.16 ± 0.03 | [2] |

| Compound 217 | Endothelial Cells | Cytostatic | 1.5 | - | - | [2] |

| Compound 218 | A549 | Growth Inhibition | 24.2 | - | - | [2] |

| Compound 25 | HT29, PC3, A549, U87MG | Anticancer | 3.17 - 6.77 | VEGFR-2 | - | [3] |

| Compound 57 | HepG2, MCF7, HeLa | Cytotoxicity | 3.11 - 4.91 | DNA Binding | - | [3] |

| Compound 58 | HepG2, MCF7, HeLa | Cytotoxicity | 4.06 - 4.24 | DNA Binding | - | [3] |

Experimental Protocols: Anticancer and Kinase Inhibition Assays

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT116, A549)

-

Complete growth medium (specific to the cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Test pyrazole compounds dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the complete growth medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[4]

This luminescent kinase assay measures the amount of ADP formed from a kinase reaction.

Materials:

-

Recombinant human Aurora A kinase

-

Aurora A Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)

-

Substrate (e.g., Kemptide)

-

ATP

-

Test pyrazole compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well low volume plates

-

Luminometer

Procedure:

-

Reagent Preparation: Dilute the enzyme, substrate, ATP, and test inhibitors in the Kinase Buffer.

-

Reaction Setup: In a 384-well plate, add 1 µl of the inhibitor (or 5% DMSO for control), 2 µl of the enzyme, and 2 µl of the substrate/ATP mix.

-

Kinase Reaction: Incubate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Luminescence Measurement: Record the luminescence using a luminometer.

-

Data Analysis: Calculate the amount of ADP produced and determine the IC50 value of the inhibitor.[5]

This protocol outlines a method to assess the inhibitory effect of pyrazole compounds on VEGFR-2 kinase activity.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP (radiolabeled [γ-32P]ATP or using a commercial non-radioactive kit)

-

Test pyrazole compounds

-

Filter plates or other detection system

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

-

Initiation: Initiate the reaction by adding the substrate and ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection: Measure the incorporation of phosphate into the substrate using an appropriate method (e.g., scintillation counting for radiolabeled ATP or ELISA-based detection for non-radioactive methods).

-

Data Analysis: Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

II. Anti-inflammatory Applications

Pyrazole derivatives, most notably the selective COX-2 inhibitor Celecoxib, have a well-established role in the treatment of inflammation. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.

Application Note: Pyrazole Derivatives as COX-2 Inhibitors

The selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it reduces the gastrointestinal side effects associated with non-selective NSAIDs. Many pyrazole-based compounds have been designed and synthesized to achieve high COX-2 selectivity.

Table 2: In Vitro and In Vivo Anti-inflammatory Activity of Representative Pyrazole Compounds

| Compound | In Vitro COX-1 IC50 (µM) | In Vitro COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | In Vivo Model | % Inhibition of Paw Edema | Reference |

| Celecoxib | >10 | 0.04 | >250 | Carrageenan-induced rat paw edema | - | [6] |

| Compound 5u | 134.11 | 1.79 | 74.92 | - | - | [6] |

| Compound 5s | 136.42 | 1.87 | 72.95 | - | - | [6] |

| Compound 5r | 135.24 | 2.10 | 64.40 | - | - | [6] |

| Compound 5t | 213.92 | 9.63 | 22.21 | - | - | [6] |

| Compound 6 | - | - | - | Carrageenan-induced rat paw edema | 89.1% | [7] |

| Compound 8 | - | - | - | Carrageenan-induced rat paw edema | 80.0% | [7] |

| Compound 10 | - | - | - | Carrageenan-induced rat paw edema | 76.5% | [7] |

| Compound 12 | - | - | - | Carrageenan-induced rat paw edema | 89.7% | [7] |

Experimental Protocols: Anti-inflammatory Assays

This assay determines the inhibitory activity and selectivity of compounds against COX isoenzymes.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

-

Test pyrazole compounds

-

96-well plate

-

Spectrophotometer

Procedure:

-

Assay Mixture Preparation: In a 96-well plate, prepare an assay mixture containing Tris-HCl buffer, hematin, and the respective enzyme (COX-1 or COX-2).

-

Compound Addition: Add the test compound at various concentrations to the wells.

-

Pre-incubation: Pre-incubate the mixture at 25°C for 1 minute.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD.

-

Absorbance Measurement: Immediately measure the increase in absorbance at 603 nm for the first 25 seconds, which corresponds to the oxidation of TMPD.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50(COX-1)/IC50(COX-2).[6]

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan (1% w/v in saline)

-

Test pyrazole compounds

-

Reference drug (e.g., Indomethacin)

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Animal Grouping and Dosing: Divide the rats into groups (n=6). Administer the test compounds and the reference drug orally. The control group receives the vehicle only.

-

Induction of Edema: After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group at each time point.[7]

III. Antimicrobial Applications

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi, making them promising candidates for the development of new anti-infective agents.

Application Note: Pyrazole Derivatives as Antimicrobial Agents

The antimicrobial mechanism of pyrazole compounds can vary, but they often act by inhibiting essential microbial enzymes or disrupting cell membrane integrity. Their structural versatility allows for the fine-tuning of their antimicrobial spectrum and potency.

Table 3: Antimicrobial Activity of Representative Pyrazole Compounds

| Compound ID | Microorganism | Assay Type | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Compound 158 | S. aureus, B. subtilis, E. coli, P. aeruginosa | - | - | Excellent activity | [8] |

| Compound 159 | S. aureus, B. subtilis, E. coli, P. aeruginosa | - | - | Excellent activity | [8] |

| Compound 160 | S. aureus, B. subtilis, E. coli, P. aeruginosa | - | - | Excellent activity | [8] |

| Compound 161 | S. aureus, B. subtilis, E. coli, P. aeruginosa | - | - | Excellent activity | [8] |

| Compound 21a | S. aureus, B. subtilis, K. pneumoniae, E. coli | MIC | - | 62.5-125 | [9] |

| Compound 21a | C. albicans, A. niger | MIC | - | 2.9-7.8 | [9] |

Experimental Protocol: Antimicrobial Susceptibility Testing

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Test pyrazole compounds

-

Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.[9]

IV. Synthesis Protocols for Key Pyrazole Intermediates

The synthesis of diverse pyrazole derivatives often starts from common intermediates. The following are protocols for the preparation of versatile pyrazole building blocks.

Protocol 7: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde

This intermediate is crucial for the synthesis of various biologically active pyrazole-chalcone hybrids.

Materials:

-

Substituted acetophenone

-

Phenylhydrazine hydrochloride

-

Sodium acetate

-

Anhydrous ethanol

-

Dimethylformamide (DMF)

-

Phosphoryl chloride (POCl3)

Procedure:

-

Hydrazone Formation: React the substituted acetophenone with phenylhydrazine hydrochloride and sodium acetate in anhydrous ethanol to form the corresponding 1-phenyl-2-(1-phenylethylidene)hydrazine.

-

Vilsmeier-Haack Reaction: Dissolve the hydrazone in a cold mixture of DMF and POCl3. Stir the reaction mixture at 50-60°C for 5 hours.

-

Work-up: Pour the resulting mixture into ice-cold water and neutralize with a saturated solution of sodium hydroxide.

-

Purification: Filter the solid precipitate, wash with water, dry, and recrystallize from ethanol to obtain 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.[10]

Protocol 8: Synthesis of Pyrazole-Chalcone Derivatives

Chalcones are important precursors for the synthesis of various heterocyclic compounds, including pyrazoles.

Materials:

-

4-formyl pyrazole

-

Substituted acetophenone (e.g., 4-morpholinoacetophenone)

-

Ethanol

-

Potassium hydroxide (KOH) solution (20%)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the 4-formyl pyrazole and the substituted acetophenone in ethanol.

-

Base Addition: Add the 20% KOH solution to the flask.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours.

-

Work-up: Pour the reaction mixture into ice and neutralize with acetic acid.

-

Purification: Filter the precipitated product, dry it, and recrystallize from ethanol to obtain the pure pyrazole-chalcone derivative.[11]

V. Visualization of Signaling Pathways and Workflows

Understanding the mechanism of action and experimental procedures can be enhanced through visual representations. The following are Graphviz diagrams illustrating a key signaling pathway targeted by pyrazole compounds and a typical experimental workflow.

Diagram 1: Simplified VEGFR-2 Signaling Pathway

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyrazole compounds.

Diagram 2: Experimental Workflow for In Vitro Anticancer Screening

Caption: General workflow for evaluating the in vitro anticancer activity of pyrazole compounds using the MTT assay.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. promega.com [promega.com]

- 6. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

Application Notes and Protocols: 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid as a Versatile Building Block for Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-1H-pyrazole-5-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid, planar structure, combined with the presence of a carboxylic acid functional group and two nitrogen atoms, provides a versatile scaffold for the synthesis of a diverse range of bioactive molecules. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery and development of novel therapeutic agents, with a particular focus on its application in the synthesis of kinase inhibitors.

Application in Kinase Inhibitor Development